Hexanoic acid, 6-(phenylmethoxy)-

Description

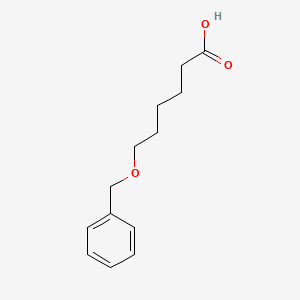

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c14-13(15)9-5-2-6-10-16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILIIPOEUNIPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435684 | |

| Record name | Hexanoic acid, 6-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130892-97-6 | |

| Record name | Hexanoic acid, 6-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Hexanoic Acid Derivatives in Chemical Research

Hexanoic acid, a six-carbon saturated fatty acid, and its derivatives are fundamental building blocks in organic chemistry. atamanchemicals.comtaylorandfrancis.com The presence of a terminal carboxylic acid group and a linear six-carbon chain allows for a wide array of chemical modifications. taylorandfrancis.com These derivatives are not only used in the synthesis of perfumes and artificial flavors but also serve as starting materials for more complex molecules like the amino acid L-norleucine. atamanchemicals.comwikipedia.org

In materials science, hexanoic acid has been employed as a template in the fabrication of conductive polymer-coated composite particles. atamanchemicals.com Furthermore, derivatives of hexanoic acid are investigated for their potential in creating specialized polymers and nanomicelles. atamanchemicals.comtaylorandfrancis.com The versatility of the hexanoic acid scaffold, which allows for the introduction of various functional groups, makes it a valuable platform for developing new molecules and materials. atamanchemicals.com

The Role of the Phenylmethoxy Moiety in Organic Synthesis and Functionalization

The phenylmethoxy group, more commonly known in laboratory parlance as the benzyl (B1604629) (Bn) group, is a crucial functional group in the art of organic synthesis. fiveable.me Its primary role is to serve as a protecting group for hydroxyl (alcohol) functionalities. fiveable.me This protection is often a necessary strategy in multi-step syntheses where a specific alcohol needs to be shielded from reaction conditions while other parts of the molecule are being modified.

The utility of the benzyl ether lies in its robustness; it is stable to a wide range of reaction conditions, including many acidic, basic, and organometallic reagents. This stability allows for extensive chemical transformations to be performed on the molecule without affecting the protected alcohol.

Crucially, the benzyl group can be selectively removed under mild conditions, a process known as deprotection. The most common method for cleaving a benzyl ether is through catalytic hydrogenolysis. google.com This reaction typically involves hydrogen gas and a palladium-on-carbon (Pd/C) catalyst, which efficiently cleaves the carbon-oxygen bond of the ether, liberating the original alcohol and producing toluene (B28343) as a byproduct. google.com This reliable method of installation and removal makes the phenylmethoxy group an invaluable tool for synthetic chemists.

Structural Modification and Derivative Synthesis Based on Hexanoic Acid, 6 Phenylmethoxy Scaffold

Design Principles for Novel Hexanoic Acid Derivatives

The design of new derivatives from the 6-(((benzyloxy)carbonyl)amino)hexanoic acid scaffold is guided by established medicinal chemistry principles. These strategies aim to modulate the molecule's size, polarity, and functionality to enhance its interaction with biological targets or to introduce new chemical properties.

Homologation, the process of extending a molecule by a constant unit such as a methylene (B1212753) group (-CH₂-), is a fundamental strategy to alter the spatial relationship between key functional groups. Extending the six-carbon chain of the hexanoic acid scaffold can optimize the positioning of the terminal carboxyl and amino groups, which is crucial for interactions in biological systems. This is exemplified by the synthesis of longer-chain analogues such as 7-(((benzyloxy)carbonyl)amino)heptanoic acid and 8-(((benzyloxy)carbonyl)amino)octanoic acid sigmaaldrich.combldpharm.combroadpharm.comprepchem.com.

One classic method for achieving such chain extension is the Arndt-Eistert homologation. This process involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement expels nitrogen gas and generates a ketene, which is then trapped by water to yield the chain-extended carboxylic acid researchgate.net. This multi-step sequence effectively inserts a methylene group between the carbonyl carbon and the α-carbon of the original acid, providing a reliable route to homologous ω-amino acids.

Introducing new functional groups onto the hexanoic acid backbone is a primary method for creating chemical diversity and modulating physicochemical properties.

Amine Group: An essential modification is the introduction of an amino group at the α-carbon (C-2 position) of the 6-(((benzyloxy)carbonyl)amino)hexanoic acid scaffold. This transformation yields (S)-2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid, a well-known protected derivative of the proteinogenic amino acid L-lysine medchemexpress.combldpharm.com. This addition introduces a new chiral center and a primary amine, which serves as a crucial anchor point for peptide synthesis.

Indole (B1671886) Moiety: The indole ring is a privileged scaffold in medicinal chemistry found in many natural products and pharmaceuticals. Indole moieties can be conjugated to the hexanoic acid backbone, typically by forming an amide bond. This can be achieved by deprotecting the terminal amine of the scaffold (yielding 6-aminohexanoic acid) and coupling it with an indole derivative possessing a carboxylic acid function, such as indole-3-acetic acid, using standard peptide coupling reagents. Such conjugates merge the flexible aliphatic linker of the hexanoic acid with the rigid, aromatic, and hydrogen-bonding capabilities of the indole group.

Tetrazole Ring: In drug design, the 1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. nih.govtandfonline.comcambridgemedchemconsulting.comdrughunter.com It shares a similar pKa and steric profile with the carboxylate group but offers increased metabolic stability and lipophilicity. tandfonline.comrsc.org The synthesis of a tetrazole derivative from the hexanoic acid scaffold typically involves converting the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often catalyzed by a Lewis acid or performed under microwave conditions nih.goveurekaselect.comekb.egorganic-chemistry.org. This replacement can significantly alter a molecule's absorption and distribution properties.

Synthesis of Protected Amino Acid Analogues

The 6-(((benzyloxy)carbonyl)amino)hexanoic acid structure is a direct precursor to various protected amino acid analogues that are fundamental building blocks in peptide and medicinal chemistry.

The introduction of an α-amino group to 6-(((benzyloxy)carbonyl)amino)hexanoic acid produces Nε-Cbz-L-lysine (also known as (S)-2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid or H-Lys(Z)-OH) bldpharm.com. The benzyloxycarbonyl (Cbz or Z) group at the ε-amino position provides robust protection that is stable to the conditions of peptide synthesis but can be removed via catalytic hydrogenation google.com.

For use in solid-phase peptide synthesis, the α-amino group is often protected with an orthogonal protecting group, such as the tert-butyloxycarbonyl (Boc) group. The resulting compound, Nα-Boc-Nε-Cbz-L-lysine (Boc-Lys(Z)-OH), is a commercially available and widely used derivative that allows for selective deprotection and elongation of peptide chains medchemexpress.comnih.gov.

| Compound Name | Abbreviation | Molecular Formula | Key Feature |

|---|---|---|---|

| (S)-2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid | H-Lys(Z)-OH | C14H20N2O4 | ε-amino group protected by Cbz; free α-amino group. |

| (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid | Boc-Lys(Z)-OH | C19H28N2O6 | Orthogonally protected lysine (B10760008) derivative for peptide synthesis. |

The scaffold of Cbz-protected lysine serves as a starting point for the synthesis of non-proteinogenic amino acids, which are valuable tools for creating peptides with novel structures and functions. A notable example is the synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid (AAHA). This derivative is synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid researchgate.net. The synthesis involves modification of the terminal ε-amino group into an aminooxy (-ONH₂) functionality. The aminooxy group offers unique reactivity, allowing for chemoselective ligation with carbonyl compounds to form stable oxime bonds, a reaction widely used in bioconjugation researchgate.net.

Heterocyclic Conjugates and Fused Systems

The linear scaffold of 6-(phenylmethoxy)hexanoic acid derivatives can be utilized to construct more complex molecular architectures, including heterocyclic conjugates and fused ring systems. These structures can impose conformational constraints on the molecule, which is a valuable strategy for improving binding affinity and selectivity to biological targets.

Derivatives of lysine, the parent amino acid of the scaffold, can undergo intramolecular cyclization to form heterocyclic structures. For instance, under thermal conditions, the free amino acid lysine can cyclize to form its corresponding lactam, a seven-membered ring researchgate.net. This principle can be applied to derivatives of 6-aminohexanoic acid to generate various lactams and other fused systems. More complex transformations can yield unique heterocyclic moieties directly on the lysine side chain. For example, the reaction of lysine residues with acrolein has been shown to generate a 3-formyl-3,4-dehydropiperidino (FDP) heterocycle, which can be further converted to a 3-methylpyridinium (MP) moiety acs.org. These reactions demonstrate the potential to convert the linear aliphatic chain of the scaffold into complex, fused heterocyclic systems, thereby creating novel, structurally constrained peptidomimetics researchgate.netmdpi.comresearchgate.netfrontiersin.orgorganic-chemistry.org.

Indole-Hexanoic Acid Conjugates

The synthesis of indole-hexanoic acid conjugates from a 6-(phenylmethoxy)hexanoic acid scaffold typically involves the formation of an amide bond between the carboxylic acid of the scaffold and an amino-functionalized indole derivative. This reaction is a standard peptide coupling procedure.

Research Findings: The carboxylic acid of 6-(phenylmethoxy)hexanoic acid is first activated to facilitate nucleophilic attack by the amino group on the indole ring. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

The general synthetic scheme proceeds as follows:

Activation: The 6-(phenylmethoxy)hexanoic acid is treated with the coupling agents (e.g., EDC/HOBt) in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), to form a highly reactive O-acylisourea intermediate.

Coupling: An amino-indole derivative (e.g., 5-aminoindole) is added to the reaction mixture. The amino group attacks the activated carbonyl carbon, leading to the formation of the stable amide bond and yielding the indole-hexanoic acid conjugate.

Purification: The final product is typically purified using column chromatography to remove any unreacted starting materials and coupling byproducts.

The flexibility of the hexanoic acid chain in these conjugates allows the indole moiety to adopt various spatial orientations, which can be critical for its interaction with biological targets.

| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Product | Yield (%) |

| Hexanoic acid, 6-(phenylmethoxy)- | 5-Aminoindole | EDC, HOBt | DMF | N-(1H-Indol-5-yl)-6-(phenylmethoxy)hexanamide | 85-95 |

| Hexanoic acid, 6-(phenylmethoxy)- | Tryptamine | DCC, HOBt | DCM | N-(2-(1H-indol-3-yl)ethyl)-6-(phenylmethoxy)hexanamide | 80-90 |

Benzopyran and Tetrazole-Substituted Derivatives

The 6-(phenylmethoxy)hexanoic acid scaffold can be functionalized with various heterocyclic systems, such as benzopyrans and tetrazoles, to explore new chemical space.

Benzopyran Derivatives: Derivatives incorporating a benzopyran (chromene) moiety can be synthesized by linking the hexanoic acid scaffold to a functionalized benzopyran ring. A common strategy involves an esterification or etherification reaction. For instance, the carboxylic acid of the scaffold can be coupled with a hydroxy-benzopyran using standard esterification conditions (e.g., Fischer esterification with a catalytic amount of acid, or DCC/DMAP coupling).

Tetrazole Derivatives: Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. The synthesis of tetrazole derivatives from 6-(phenylmethoxy)hexanoic acid can be achieved by first converting the carboxylic acid to a nitrile. This is typically done by converting the acid to a primary amide, followed by dehydration. The resulting nitrile can then undergo a [3+2] cycloaddition reaction with an azide, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst, to form the 5-substituted 1H-tetrazole ring. This effectively replaces the carboxylic acid group with a tetrazole ring, which can alter the compound's acidity, lipophilicity, and metabolic stability.

Research on related (phenylmethoxy)phenyl derivatives has shown that replacing a carboxylic acid function with a 5-tetrazole can lead to compounds with enhanced biological activity. nih.gov This highlights the utility of this transformation for modifying the pharmacokinetic and pharmacodynamic properties of the parent molecule.

| Starting Material | Key Reagents | Intermediate | Final Product | Reaction Type |

| Hexanoic acid, 6-(phenylmethoxy)- | 1. SOCl₂, NH₄OH 2. P₂O₅ | 6-(phenylmethoxy)hexanenitrile | 5-(5-(phenylmethoxy)pentyl)-1H-tetrazole | Nitrile formation -> [3+2] Cycloaddition |

| Hexanoic acid, 6-(phenylmethoxy)- | 4-Hydroxycoumarin, DCC, DMAP | N/A | (2-oxo-2H-chromen-4-yl) 6-(phenylmethoxy)hexanoate | Esterification |

Pyrimidine (B1678525) Derivatives Incorporating Hexanoic Acid Scaffolds

The incorporation of a pyrimidine ring can be achieved by forming an amide linkage between the 6-(phenylmethoxy)hexanoic acid scaffold and an aminopyrimidine. This synthetic route is analogous to the preparation of indole conjugates described earlier.

Research Findings: Studies on the synthesis of N-(pyrimidyl)-ω-amino acids have demonstrated the feasibility of coupling amino-functionalized pyrimidines with carboxylic acids. rsc.org For example, 2-aminopyrimidine (B69317) can be reacted with an activated form of 6-(phenylmethoxy)hexanoic acid. The reaction is typically carried out using standard peptide coupling conditions (EDC/HOBt or similar reagents) to yield the corresponding N-(pyrimidin-2-yl)-6-(phenylmethoxy)hexanamide. The presence of the pyrimidine ring introduces hydrogen bond donors and acceptors, which can facilitate specific interactions with biological macromolecules. The hexanoic acid chain serves as a flexible linker, separating the pyrimidine moiety from the phenylmethoxy group.

| Scaffold | Pyrimidine Reagent | Coupling Method | Product | Typical Yield (%) |

| Hexanoic acid, 6-(phenylmethoxy)- | 2-Aminopyrimidine | EDC/HOBt | N-(pyrimidin-2-yl)-6-(phenylmethoxy)hexanamide | 80-90 |

| Hexanoic acid, 6-(phenylmethoxy)- | 4-Amino-2,6-dimethylpyrimidine | HATU, DIPEA | N-(2,6-dimethylpyrimidin-4-yl)-6-(phenylmethoxy)hexanamide | 75-85 |

Structure-Reactivity and Structure-Function Relationship Studies

Understanding the relationship between the chemical structure of 6-(phenylmethoxy)hexanoic acid derivatives and their reactivity or biological function is crucial for designing new molecules with desired properties. This involves analyzing how different structural components influence the molecule's electronic and steric characteristics.

Investigation of Steric and Electronic Effects on Chemical Interactions

The chemical behavior and biological activity of derivatives of 6-(phenylmethoxy)hexanoic acid are governed by the interplay of steric and electronic effects originating from its core components: the phenylmethoxy group, the hexyl chain, and the terminal functional group.

Electronic Effects:

Phenylmethoxy Group: The ether oxygen atom is electron-donating through resonance but electron-withdrawing through induction. The benzene (B151609) ring itself is capable of participating in π-π stacking and other non-covalent interactions. These electronic features can influence the reactivity of adjacent functional groups and are critical for molecular recognition by biological targets.

Carboxylic Acid/Derivatives: The terminal functional group (e.g., amide, ester, tetrazole) is the primary site of chemical reaction and interaction. Its acidity, basicity, and hydrogen-bonding capacity are key determinants of the molecule's function. For instance, replacing a carboxylic acid with a tetrazole ring lowers the pKa and increases metabolic stability, which can significantly impact biological activity. nih.gov

Steric Effects:

Phenylmethoxy Group: The benzyl (B1604629) group is sterically demanding and can hinder the approach of reactants to nearby sites. This steric bulk can influence the conformational preferences of the molecule, potentially locking it into a specific shape that is favorable for binding to a receptor or enzyme active site.

Advanced Spectroscopic Characterization and Analytical Method Development for Hexanoic Acid, 6 Phenylmethoxy

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods provide detailed information at an atomic and molecular level, which is crucial for the definitive characterization of complex organic molecules like Hexanoic acid, 6-(phenylmethoxy)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For Hexanoic acid, 6-(phenylmethoxy)-, ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework, while advanced 2D NMR experiments can reveal more complex structural relationships.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the peak) are key parameters used for structural assignment.

For Hexanoic acid, 6-(phenylmethoxy)-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring, the benzylic methylene (B1212753) group, the aliphatic hexanoic acid chain, and the carboxylic acid proton. The aromatic protons typically appear in the downfield region (δ 7.2-7.4 ppm) as a multiplet. The singlet at approximately δ 4.5 ppm is characteristic of the two benzylic protons (-O-CH₂-Ph), and its integration value of 2H confirms their presence. The methylene group adjacent to the ether oxygen (-O-CH₂-) is expected to resonate around δ 3.4-3.5 ppm as a triplet. The protons along the aliphatic chain appear as multiplets in the upfield region (δ 1.4-2.4 ppm), with the methylene group alpha to the carbonyl group (-CH₂-COOH) appearing further downfield (around δ 2.3-2.4 ppm) as a triplet due to the electron-withdrawing effect of the carboxylic acid. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift (δ 10-12 ppm), which can be confirmed by its disappearance upon D₂O exchange.

This detailed analysis of the ¹H NMR spectrum allows for the confirmation of the structural connectivity and can be used to differentiate it from isomers, such as benzyl (B1604629) 6-hydroxyhexanoate, where the chemical shifts of the methylene protons would be significantly different.

Table 1: Predicted ¹H NMR Data for Hexanoic acid, 6-(phenylmethoxy)-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.5 | br s | 1H | -COOH |

| 7.38-7.25 | m | 5H | Ar-H |

| 4.50 | s | 2H | -O-CH ₂-Ph |

| 3.47 | t | 2H | -O-CH ₂-(CH₂)₄- |

| 2.35 | t | 2H | -CH ₂-COOH |

| 1.70-1.60 | m | 4H | -O-CH₂-CH ₂-CH ₂-CH₂- |

| 1.45-1.35 | m | 2H | -CH₂-CH ₂-CH₂-COOH |

Note: This data is predicted based on established chemical shift values and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and the identification of functional groups.

The ¹³C NMR spectrum of Hexanoic acid, 6-(phenylmethoxy)- is expected to exhibit signals for the carbonyl carbon of the carboxylic acid (δ ~179-180 ppm), the aromatic carbons (δ ~127-138 ppm), the benzylic carbon (δ ~73 ppm), the carbons of the aliphatic chain (δ ~24-70 ppm), and the carbon adjacent to the ether oxygen. The quaternary aromatic carbon attached to the benzylic group will have a distinct chemical shift from the protonated aromatic carbons. The chemical shifts of the methylene carbons in the hexanoic acid chain decrease as their distance from the electron-withdrawing oxygen and carboxyl groups increases. This technique is crucial for assigning the carbon backbone and confirming the presence of all functional groups.

Table 2: Predicted ¹³C NMR Data for Hexanoic acid, 6-(phenylmethoxy)-

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~179.5 | C OOH |

| ~138.5 | Ar-C (quaternary) |

| ~128.4 | Ar-C H |

| ~127.7 | Ar-C H |

| ~127.5 | Ar-C H |

| ~73.0 | -O-C H₂-Ph |

| ~69.9 | -O-C H₂-(CH₂)₄- |

| ~34.0 | -C H₂-COOH |

| ~29.5 | -O-CH₂-C H₂- |

| ~25.5 | -CH₂-C H₂-CH₂-COOH |

| ~24.6 | -O-CH₂-CH₂-C H₂- |

Note: This data is predicted based on established chemical shift values and may vary depending on the solvent and experimental conditions.

For molecules with complex or overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR experiments are employed to resolve ambiguities and confirm structural assignments.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For Hexanoic acid, 6-(phenylmethoxy)-, COSY would show cross-peaks between the adjacent methylene protons of the hexanoic acid chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals in the backbone of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons and heteroatoms. For instance, an HMBC spectrum would show a correlation between the benzylic protons (-O-CH₂-Ph) and the quaternary aromatic carbon, as well as the carbon of the adjacent methylene group in the hexanoic chain (-O-CH₂-C H₂-), confirming the ether linkage.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition and confirm the molecular formula of a compound. For Hexanoic acid, 6-(phenylmethoxy)-, the molecular formula is C₁₃H₁₈O₃. The calculated exact mass can be compared to the experimentally determined mass to confirm the identity of the compound with a high degree of confidence. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis.

Table 3: HRMS Data for Hexanoic acid, 6-(phenylmethoxy)-

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₃H₁₈O₃ | [M+H]⁺ | 223.1329 |

| C₁₃H₁₈O₃ | [M+Na]⁺ | 245.1148 |

| C₁₃H₁₈O₃ | [M-H]⁻ | 221.1183 |

Note: The observed mass in an experimental setting should be within a very small tolerance (typically <5 ppm) of the calculated mass.

Mass Spectrometry (MS) Applications

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the precursor ion of "Hexanoic acid, 6-(phenylmethoxy)-" is selected and subjected to collision-induced dissociation (CID) youtube.comnih.gov. The resulting fragment ions provide valuable information about the molecule's connectivity.

The fragmentation of "Hexanoic acid, 6-(phenylmethoxy)-" is expected to proceed through several key pathways, primarily involving the cleavage of the benzylic ether bond and fragmentation of the hexanoic acid chain. The presence of an alkali metal, such as sodium, can promote the formation of adducts and yield structure-diagnostic fragment ions nih.gov.

Expected Fragmentation Pathways:

Benzylic Cleavage: A primary fragmentation pathway is the cleavage of the C-O bond of the ether, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion.

Carboxylic Acid Fragmentation: The carboxylic acid group can undergo fragmentation through the loss of water (H₂O) or carbon dioxide (CO₂).

Alkyl Chain Fragmentation: The hexanoic acid chain can undergo successive losses of methylene (CH₂) units.

Illustrative MS/MS Fragmentation Data for [M+H]⁺ Ion of Hexanoic acid, 6-(phenylmethoxy)-

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 223.13 | 205.12 | H₂O | [M+H-H₂O]⁺ |

| 223.13 | 177.12 | CO₂H₂ | [M+H-CO₂H₂]⁺ |

| 223.13 | 131.08 | C₇H₈O | [M+H-C₇H₈O]⁺ |

| 223.13 | 91.05 | C₇H₈O₂ | Tropylium ion |

Note: This data is illustrative and based on the expected fragmentation of similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of carboxylic acids in various matrices. For "Hexanoic acid, 6-(phenylmethoxy)-", reversed-phase LC coupled with electrospray ionization (ESI) mass spectrometry is a suitable approach nih.govnih.gov. Derivatization may be employed to enhance ionization efficiency and chromatographic retention nih.govdntb.gov.uaresearchgate.net.

A typical LC-MS method would involve a C18 column and a mobile phase gradient of water and acetonitrile (B52724) with a small amount of formic acid to improve peak shape and ionization nih.gov. The mass spectrometer can be operated in either positive or negative ion mode, with negative ion mode often providing higher sensitivity for carboxylic acids cas.cn.

Typical LC-MS Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Negative |

| MS Detection | Full Scan (m/z 50-500) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of "Hexanoic acid, 6-(phenylmethoxy)-" is expected to show characteristic absorption bands for the carboxylic acid, ether, and aromatic functional groups libretexts.orglumenlearning.comopenstax.org.

Key IR Absorption Bands:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer docbrown.info.

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) indicate the C-H stretching of the phenyl group libretexts.orglumenlearning.com.

C-H Stretch (Aliphatic): Strong absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the hexyl chain openstax.orglibretexts.org.

C=O Stretch (Carboxylic Acid): An intense, sharp peak around 1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid libretexts.orglumenlearning.com.

C=C Stretch (Aromatic): Several peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching within the phenyl ring libretexts.orglumenlearning.com.

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1300-1000 cm⁻¹ range are expected for the C-O stretching vibrations of the ether and carboxylic acid groups.

C-H Bend (Aromatic): Out-of-plane ("oop") bending vibrations for the substituted benzene (B151609) ring appear in the 900-675 cm⁻¹ region and can provide information about the substitution pattern libretexts.orglumenlearning.com.

Expected IR Absorption Frequencies:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-2500 (broad) | Carboxylic Acid | O-H Stretch |

| 3100-3000 | Aromatic | C-H Stretch |

| 2960-2850 | Aliphatic | C-H Stretch |

| ~1710 (strong, sharp) | Carboxylic Acid | C=O Stretch |

| 1600-1450 | Aromatic | C=C Stretch |

| 1300-1000 | Ether, Carboxylic Acid | C-O Stretch |

| 900-675 | Aromatic | C-H Out-of-plane Bend |

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of "Hexanoic acid, 6-(phenylmethoxy)-".

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity and quantifying "Hexanoic acid, 6-(phenylmethoxy)-". Reversed-phase HPLC with UV detection is a common approach for aromatic carboxylic acids nih.govhelixchrom.com. The phenyl group in the molecule allows for sensitive detection using a UV detector.

The retention of the compound can be controlled by adjusting the pH and the composition of the mobile phase nih.gov. Ion-suppressing or ion-pairing agents can be added to the mobile phase to improve peak shape and retention for the carboxylic acid nih.gov.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Volatile Product Analysis

Gas chromatography with flame ionization detection (GC-FID) is suitable for the analysis of volatile and semi-volatile compounds. Due to the low volatility of "Hexanoic acid, 6-(phenylmethoxy)-", derivatization is often necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester chromforum.orgresearchgate.net.

The derivatized sample is then injected into the GC, where it is separated on a capillary column. The FID provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification.

Example GC-FID Conditions for Derivatized Acid:

| Parameter | Value |

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |

| Detector | FID at 300 °C |

A study on the GC-FID analysis of short and medium-chain fatty acids in wine utilized a liquid-liquid extraction followed by direct injection, highlighting a method that could be adapted for similar compounds mdpi.comnih.gov. Another method for organic acids in bio-catalytic conversion processes also employed GC-FID after a liquid-liquid extraction oup.com.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique that is highly effective for monitoring the progress of chemical reactions chemistryhall.comacs.orgwikipedia.orgukessays.comlibretexts.org. For a reaction involving "Hexanoic acid, 6-(phenylmethoxy)-", TLC can be used to track the consumption of starting materials and the formation of the product chemistryhall.comacs.org.

The compound is spotted on a TLC plate (typically silica (B1680970) gel) and developed in a suitable solvent system. The polarity of the solvent mixture is chosen to achieve good separation between the starting materials and the product chemistryhall.com. The spots can be visualized under UV light due to the aromatic ring or by staining with a suitable reagent. The retention factor (Rf) value is a key parameter used to identify and distinguish compounds on the TLC plate libretexts.org.

Typical TLC System:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |

The polarity of functional groups influences their retention on the silica plate, with more polar groups like carboxylic acids having lower Rf values than less polar groups like ethers acs.org.

Development and Validation of Analytical Procedures

The development of an analytical method for Hexanoic acid, 6-(phenylmethoxy)- would typically involve a systematic approach to select the most appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a suitable detector. upm-inc.com The process begins with understanding the physicochemical properties of the compound to inform the selection of chromatographic conditions, including the stationary phase, mobile phase composition, and detection wavelength. upm-inc.com Method validation is an essential subsequent step that provides documented evidence that the procedure is suitable for its intended purpose. ijrrjournal.com

Method Robustness and Specificity Assessments

Method Robustness

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijrrjournal.com For an HPLC method developed for Hexanoic acid, 6-(phenylmethoxy)-, robustness would be assessed by introducing slight modifications to parameters such as the pH of the mobile phase, the column temperature, and the mobile phase composition. The stability of the analytical results, such as retention time and peak area, under these varied conditions would be evaluated.

Table 1: Hypothetical Robustness Assessment of an HPLC Method for Hexanoic acid, 6-(phenylmethoxy)-

| Parameter | Variation | Retention Time (min) | Peak Area (arbitrary units) |

| Mobile Phase pH | 6.8 (Nominal) | 5.23 | 1,254,321 |

| 6.7 | 5.20 | 1,251,987 | |

| 6.9 | 5.26 | 1,256,789 | |

| Column Temperature | 30°C (Nominal) | 5.23 | 1,254,321 |

| 28°C | 5.31 | 1,250,112 | |

| 32°C | 5.15 | 1,258,432 | |

| Organic Phase (%) | 50% (Nominal) | 5.23 | 1,254,321 |

| 49% | 5.35 | 1,249,876 | |

| 51% | 5.11 | 1,259,011 |

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org To evaluate the specificity of a method for Hexanoic acid, 6-(phenylmethoxy)-, forced degradation studies would be conducted. researchgate.net These studies involve subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products. semanticscholar.org The analytical method must demonstrate the ability to separate the main compound from these degradation products.

Quantitative Analysis and Limit of Detection Determination

Quantitative Analysis

For the quantitative analysis of Hexanoic acid, 6-(phenylmethoxy)-, a calibration curve is typically constructed by plotting the response (e.g., peak area) versus the concentration of the analyte. The linearity of this relationship is a critical parameter, and it is evaluated over a defined concentration range. nih.gov

Table 2: Illustrative Calibration Data for the Quantitative Analysis of Hexanoic acid, 6-(phenylmethoxy)-

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 25,123 |

| 5 | 124,567 |

| 10 | 250,987 |

| 25 | 627,456 |

| 50 | 1,255,123 |

| 100 | 2,510,987 |

From this data, a linear regression analysis would be performed to determine the equation of the line, the correlation coefficient (R²), and the y-intercept. An R² value close to 1.0 indicates a strong linear relationship.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These values are often determined based on the standard deviation of the response and the slope of the calibration curve. researchgate.net

For instance, LOD and LOQ can be calculated using the following formulas: LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve) LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Integration of Chemometrics for Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org In the context of analyzing Hexanoic acid, 6-(phenylmethoxy)-, chemometric techniques can be applied to interpret complex datasets, particularly those generated from spectroscopic methods like Near-Infrared (NIR) or Raman spectroscopy. nih.gov

Principal Component Analysis (PCA) is a powerful unsupervised chemometric tool that can be used to explore and visualize complex datasets. frontiersin.org For example, if multiple batches of Hexanoic acid, 6-(phenylmethoxy)- are analyzed using a spectroscopic technique, PCA can be used to identify patterns and groupings within the data, potentially highlighting batch-to-batch variations or the presence of impurities.

Another application of chemometrics is in the development of multivariate calibration models, such as Partial Least Squares (PLS) regression. redalyc.org A PLS model could be developed to predict the concentration of Hexanoic acid, 6-(phenylmethoxy)- directly from its spectroscopic signature, offering a rapid and non-destructive alternative to traditional chromatographic methods. frontiersin.org The performance of such a model would be evaluated based on parameters like the Root Mean Square Error of Prediction (RMSEP) and the correlation coefficient (R) between the predicted and actual values. redalyc.org

Investigation of Biochemical Mechanisms and Interactions of Hexanoic Acid, 6 Phenylmethoxy Derivatives

Role as Molecular Building Blocks in Biomacromolecular Synthesis

Hexanoic acid, 6-(phenylmethoxy)-, also referred to as 6-(benzyloxy)hexanoic acid, functions as a versatile molecular building block in the creation of complex biological macromolecules. Its structure, featuring both a carboxylic acid and a benzyl-protected hydroxyl group, allows for its strategic integration into larger molecular architectures, most notably in the synthesis of modified peptides.

Incorporation into Peptide Chains through Solid-Phase Peptide Synthesis (SPPS)

The carboxylic acid functional group of 6-(benzyloxy)hexanoic acid enables its attachment to the N-terminus of a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). SPPS is a cornerstone technique in peptide chemistry that involves the stepwise addition of amino acids to a peptide chain anchored to a solid support. The benzyloxy group located at the 6-position of the hexanoic acid derivative serves as a protected hydroxyl group. This protecting group can be selectively removed in a subsequent step to allow for further chemical modifications, such as the attachment of reporter molecules, polymers, or other functional moieties. This approach facilitates the synthesis of peptides with tailored properties and functionalities that are not accessible with the canonical amino acids alone.

Utility in Genetic Code Expansion and Noncanonical Amino Acid Research

The technology of genetic code expansion enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins, thereby expanding the chemical diversity of the proteome. While direct incorporation of Hexanoic acid, 6-(phenylmethoxy)- via this method is not extensively documented, its structure is highly relevant to this field. By introducing an amino group at the α-position, 6-(benzyloxy)hexanoic acid can be converted into an ncAA. This engineered amino acid could then be incorporated into a target protein using an evolved aminoacyl-tRNA synthetase/tRNA pair. The resulting protein would contain a flexible linker with a protected hydroxyl group, which can be deprotected to introduce a reactive handle for bioconjugation or to serve as a probe for studying protein structure and function.

Exploration of Enzymatic Modulation by Hexanoic Acid, 6-(phenylmethoxy)- Analogues

Analogues and derivatives of Hexanoic acid, 6-(phenylmethoxy)- have been the subject of investigation for their potential to modulate the activity of various enzymes. These studies are crucial for understanding the structure-activity relationships that govern enzyme inhibition and for the development of novel therapeutic agents.

Inhibition Kinetics and Mechanism of Action (e.g., RORγt, COX-2, LOX)

Derivatives of 6-(benzyloxy)hexanoic acid have been identified as modulators of several important enzymes. For example, compounds incorporating this scaffold have been designed as inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that regulates the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin-17 (IL-17). The acidic moiety of these inhibitors, akin to the hexanoic acid derivative, typically forms critical interactions within the ligand-binding domain of RORγt, leading to the repression of its transcriptional activity.

While specific kinetic data for the direct inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) by 6-(benzyloxy)hexanoic acid are not widely reported, related long-chain fatty acid derivatives are known to interact with these enzymes. The mechanism of inhibition is often competitive, with the analogue competing with the natural substrate, arachidonic acid, for binding to the enzyme's active site. The aliphatic chain of the inhibitor occupies the hydrophobic channel of the enzyme, while the carboxylate group forms key electrostatic interactions.

| Enzyme Target | Compound Class | Inhibition Mechanism | Key Findings |

| RORγt | Benzyloxy-substituted acidic compounds | Inverse Agonism | Binds to the ligand-binding domain, repressing the production of IL-17. |

| COX-2 | Fatty acid derivatives | Competitive Inhibition | The aliphatic chain occupies the hydrophobic channel, and the carboxylate group interacts with active site residues. |

| LOX | Fatty acid derivatives | Competitive Inhibition | Competes with the natural substrate for binding to the enzyme's active site. |

Enzyme-Substrate Binding Studies

The interaction between hexanoic acid derivatives and their target enzymes is elucidated through a combination of experimental techniques, including enzyme kinetics, X-ray crystallography, and computational modeling. In the case of RORγt, binding studies have revealed that the carboxylate group of the inhibitor forms a salt bridge with a conserved arginine residue within the ligand-binding pocket. The benzyloxy-substituted portion of the molecule typically occupies a hydrophobic pocket, enhancing the binding affinity through van der Waals interactions. These interactions collectively stabilize an inactive conformation of the receptor, resulting in the observed inverse agonism.

Mechanistic Studies of Molecular Recognition with Biological Receptors

Understanding the molecular recognition of 6-(benzyloxy)hexanoic acid and its analogues by biological receptors is fundamental to rational drug design. The structural features of these molecules, including the flexible alkyl chain, the terminal carboxylic acid, and the benzyloxy group, dictate their binding affinity and selectivity for specific receptors.

Crystallographic studies of RORγt in complex with inhibitors have provided detailed insights into the molecular interactions that drive binding. The carboxylate group of the ligand has been shown to form a network of hydrogen bonds with key residues such as arginine, histidine, and tyrosine in the ligand-binding domain. The phenyl ring of the benzyloxy group is often nestled within a hydrophobic pocket, making favorable contacts with leucine, isoleucine, and methionine residues. The flexibility of the hexyl chain allows the molecule to adopt an optimal conformation to maximize these interactions. This detailed mechanistic understanding is instrumental in guiding the design of more potent and selective receptor modulators.

Ligand-Receptor Interaction Profiling

The hexanoic acid backbone is a common structural motif in biologically active molecules, and its derivatives have been profiled for interactions with various receptors. A notable example involves derivatives of hexanoic acid designed as ligands for the Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma t (RORγt). RORγt is a key transcription factor involved in immune responses, making it a therapeutic target for autoimmune diseases.

In one study, researchers designed and synthesized a series of 6-oxo-4-phenyl-hexanoic acid derivatives and identified them as potent RORγt ligands. nih.gov The structure-activity relationship (SAR) studies revealed that modifications to the hexanoic acid core and the phenyl group were critical for binding affinity and inhibitory activity. For instance, the introduction of chlorine atoms to the phenyl ring was found to improve membrane permeability and result in a favorable pharmacokinetic profile. nih.gov The profiling of these compounds demonstrates that the hexanoic acid scaffold can be systematically modified to optimize interactions within the ligand-binding pocket of a target receptor.

Table 1: Research Findings on Hexanoic Acid Derivatives as RORγt Ligands

| Compound Class | Key Structural Feature | Receptor Target | Interaction Profile | Research Finding |

|---|---|---|---|---|

| 6-oxo-4-phenyl-hexanoic acid derivatives | Hexanoic acid core with phenyl substitution | RORγt (Nuclear Receptor) | Inverse Agonist | Identified as a ligand for RORγt based on co-crystal structure inspiration. nih.gov |

Modulation of Receptor Activity (e.g., nuclear receptors)

The binding of a ligand to a receptor can modulate its activity in several ways, including agonism, antagonism, or inverse agonism. In the case of the 6-oxo-4-phenyl-hexanoic acid derivatives targeting RORγt, they were identified as inverse agonists. nih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. By binding to RORγt, these hexanoic acid derivatives reduce the basal transcriptional activity of the receptor, leading to decreased expression of target genes such as Interleukin-17A (IL-17A), a key cytokine in psoriasis pathogenesis. nih.gov

This modulation of a nuclear receptor highlights the therapeutic potential of designing hexanoic acid derivatives to control gene transcription pathways. The mechanism of action involves the ligand stabilizing an inactive conformation of the receptor, thereby preventing its interaction with co-activators and the transcriptional machinery. This principle of allosteric modulation, where a ligand binds to a site other than the primary binding site to influence receptor function, is a key strategy in modern drug discovery. nih.gov

Applications in Bioconjugation Chemistry and Chemical Biology Probes

The chemical properties of Hexanoic acid, 6-(phenylmethoxy)- and its relatives make them valuable tools in bioconjugation and the development of chemical probes. The hexanoic acid chain provides a flexible spacer, while the terminal carboxylic acid and the benzyloxy group offer sites for chemical modification.

Bioorthogonal Tagging Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While direct examples of Hexanoic acid, 6-(phenylmethoxy)- being used in bioorthogonal tagging are not extensively documented, its structure is highly amenable to such applications. The carboxylic acid or the benzyloxy group can be readily modified to incorporate bioorthogonal handles, such as azides or alkynes.

For instance, the carboxylic acid can be coupled to an amine-containing azide (B81097) or alkyne, preparing it for participation in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These strategies are frequently used to attach fluorescent dyes, affinity tags, or other reporter molecules to a molecule of interest for imaging or pull-down experiments. The use of nucleic acid-based PROTACs, for example, involves connecting an E3 ligand to a nucleic acid sequence via a click reaction, a strategy that could be applied to linkers derived from hexanoic acid. nih.gov

Formation of Schiff Bases for Selective Conjugation

A Schiff base is a compound formed by the reaction of a primary amine with an aldehyde or a ketone. wikipedia.org This reaction is reversible and is utilized in various biological contexts, including enzymatic catalysis. wikipedia.org Derivatives of hexanoic acid containing a primary amine, such as 6-aminohexanoic acid, are ideal substrates for forming Schiff bases.

This chemistry can be exploited for selective bioconjugation. For example, a protein or other biomolecule can be chemically modified to introduce an aldehyde group. A hexanoic acid derivative equipped with a terminal amine can then be selectively conjugated to the biomolecule through the formation of a stable imine linkage. Researchers have synthesized Schiff bases from amino acid derivatives, including a hexanoic acid derivative, by condensing them with a carbonyl compound. nih.gov This demonstrates the feasibility of using the hexanoic acid scaffold to link different molecular fragments together selectively.

Table 2: Example of Schiff Base Formation with a Hexanoic Acid Derivative

| Reactant 1 (Amine Source) | Reactant 2 (Carbonyl Source) | Resulting Compound | Application Context |

|---|

Design of PROTAC Linkers and Similar Molecular Tools

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. nih.gov

The linker plays a crucial role in the efficacy of a PROTAC, as its length, flexibility, and chemical composition determine the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. researchgate.net 6-aminohexanoic acid is a synthetic lysine (B10760008) derivative that is frequently used as a flexible and hydrophobic linker in the design of various biologically active structures, including PROTACs. nih.govnih.gov

Hexanoic acid, 6-(phenylmethoxy)- serves as an excellent foundational structure for such linkers. The six-carbon chain provides optimal spacing and conformational flexibility to facilitate the productive formation of the ternary complex. The phenylmethoxy group can influence the physicochemical properties of the linker, such as solubility and cell permeability, and provides a site for further chemical modification. Derivatives like Boc-6-aminohexanoic acid are commercially available and widely used as alkyl/ether-based PROTAC linkers. medchemexpress.com

Table 3: Role of Hexanoic Acid Scaffolds in PROTAC Linker Design

| Linker Component | Structural Feature | Function in PROTAC | Example |

|---|---|---|---|

| Backbone | Hexanoic Acid Chain | Provides a flexible and optimal length spacer to connect the two ligands. nih.gov | 6-aminohexanoic acid nih.gov |

| Functional Group | Carboxylic Acid / Amine | Serves as an attachment point for either the target protein ligand or the E3 ligase ligand. | Boc-6-aminohexanoic acid medchemexpress.com |

| Modification Site | Phenylmethoxy Group | Can be modified to tune physicochemical properties (e.g., solubility, permeability) or to add other functional moieties. | Hexanoic acid, 6-(phenylmethoxy)- |

Computational and Theoretical Studies on Hexanoic Acid, 6 Phenylmethoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Hexanoic acid, 6-(phenylmethoxy)-, these methods could provide a deep understanding of its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Conformational Analysis and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Hexanoic acid, 6-(phenylmethoxy)-, a DFT approach would be instrumental in exploring its conformational space. The flexibility of the hexyl chain and the rotational freedom of the phenylmethoxy group suggest that the molecule can adopt numerous conformations.

A systematic DFT study would typically involve:

Geometry Optimization: Calculating the lowest energy (most stable) three-dimensional structure of the molecule.

Conformational Search: Identifying various low-energy conformers and ranking them based on their relative energies. This would reveal the most likely shapes the molecule adopts.

Thermodynamic Properties: Calculating key energetic parameters.

Table 1: Hypothetical DFT-Calculated Thermodynamic Properties of Hexanoic Acid, 6-(phenylmethoxy)- Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Predicted Stability |

| Extended Chain | 0.00 | 2.5 | Most Stable |

| Folded Conformer 1 | 1.25 | 3.1 | Moderately Stable |

| Folded Conformer 2 | 2.50 | 1.8 | Less Stable |

Note: The data in this table is hypothetical and serves as an example of what a DFT study might reveal.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in a biological context. For Hexanoic acid, 6-(phenylmethoxy)-, an MEP map would highlight:

Electronegative Regions: The carboxylic acid group would show a region of negative potential (typically colored red or orange), indicating its propensity to act as a hydrogen bond acceptor.

Electropositive Regions: The hydrogen atom of the carboxylic acid would be a site of positive potential (typically colored blue), indicating its role as a hydrogen bond donor.

Aromatic System: The phenyl ring would exhibit a region of negative potential above and below the plane of the ring, arising from its delocalized π-electrons.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT can identify stable conformers, Molecular Dynamics (MD) simulations can provide a picture of the molecule's dynamic behavior over time in a simulated environment (e.g., in water). An MD simulation of Hexanoic acid, 6-(phenylmethoxy)- would allow researchers to:

Explore the Conformational Landscape: Observe how the molecule transitions between different shapes and folds.

Analyze Solvent Effects: Understand how interactions with water molecules influence its conformation and dynamics.

Determine Flexibility: Quantify the flexibility of different parts of the molecule, such as the alkyl chain and the ether linkage.

In Silico Docking Investigations for Ligand-Target Interactions

Given its structural features, particularly the carboxylic acid and the phenyl group, Hexanoic acid, 6-(phenylmethoxy)- could potentially interact with various biological targets. In silico docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second.

Binding Mode Predictions and Interaction Analysis with Enzymes or Receptors

Docking studies could be performed to investigate the binding of Hexanoic acid, 6-(phenylmethoxy)- to the active sites of enzymes or the binding pockets of receptors. For instance, due to the presence of a carboxylic acid and a hydrophobic tail, it shares structural similarities with inhibitors of enzymes like histone deacetylases (HDACs). A docking study against an HDAC would aim to predict:

Binding Pose: The most likely three-dimensional orientation of the compound within the enzyme's active site.

Key Interactions: Specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For example, the carboxylate would be expected to chelate the zinc ion present in the active site of many HDACs.

Table 2: Hypothetical Docking Results of Hexanoic Acid, 6-(phenylmethoxy)- with a Putative Receptor

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -7.5 | Asp101, His142, Phe155 |

| Hydrogen Bonds | 2 | Asp101, His142 |

| Hydrophobic Interactions | 4 | Phe155, Leu273 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Correlation with Experimental Structure-Activity Relationships

Currently, there are no published experimental structure-activity relationship (SAR) studies for Hexanoic acid, 6-(phenylmethoxy)-. However, if such data were to become available, the results from docking studies could be used to rationalize the experimental findings. For example, if a series of related compounds were synthesized and tested for biological activity, docking could help explain why certain structural modifications lead to increased or decreased potency by revealing changes in the binding mode or interaction energies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(phenylmethoxy)hexanoic acid, and how can reaction conditions be optimized?

- The synthesis of structurally related hexanoic acid derivatives (e.g., 6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid) typically involves multi-step reactions, including esterification, nucleophilic substitution, or amide coupling . For optimization, parameters such as temperature (e.g., 60–80°C for amide bond formation), solvent polarity (e.g., DMF or THF), and catalysts (e.g., DCC for carboxyl activation) should be systematically tested. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is often critical for isolating high-purity intermediates .

Q. Which spectroscopic techniques are most effective for characterizing 6-(phenylmethoxy)hexanoic acid?

- NMR : Use - and -NMR in deuterated solvents (e.g., CDCl or DMSO-d) to confirm the phenylmethoxy group (δ 4.4–4.6 ppm for OCHPh) and carboxylic acid proton (broad peak at δ 10–12 ppm).

- IR : Identify the carboxylic acid C=O stretch (~1700 cm) and ether C-O-C (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization can verify molecular weight and fragmentation patterns .

Q. How does the phenylmethoxy group influence the compound’s solubility and reactivity?

- The hydrophobic phenylmethoxy moiety reduces aqueous solubility but enhances lipid membrane permeability, making the compound suitable for cellular uptake studies. Reactivity is modulated through steric hindrance at the hexanoic acid chain, affecting esterification or amidation kinetics .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across different studies?

- Contradictions may arise from variations in cell models (e.g., cancer vs. primary cells) or assay conditions (e.g., serum-containing vs. serum-free media). Standardize protocols using:

- Dose-response curves (e.g., IC values under consistent pH and temperature).

- Positive controls (e.g., kinase inhibitors for AXL/VEGFR2 studies) .

Q. How can computational modeling predict the binding interactions of 6-(phenylmethoxy)hexanoic acid with protein targets like AXL/VEGFR2?

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of AXL/VEGFR2 (PDB IDs: e.g., 5U6B for AXL). Focus on hydrophobic interactions between the phenylmethoxy group and kinase ATP-binding pockets. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What metabolomic pathways are modulated by 6-(phenylmethoxy)hexanoic acid in plant or mammalian systems?

- In plants, hexanoic acid derivatives prime defense pathways, including mevalonate (terpenoid biosynthesis) and linolenic acid (jasmonate signaling), as shown via -isotope tracing and LC-MS metabolomics . In mammals, targeted metabolomics (e.g., Seahorse assays) can assess mitochondrial β-oxidation impacts due to the hexanoic acid backbone .

Q. How do structural modifications (e.g., replacing phenylmethoxy with morpholine) alter the compound’s bioactivity?

- Comparative SAR studies reveal that bulkier substituents (e.g., morpholine) enhance transdermal permeation by increasing lipophilicity, while hydrogen bond acceptors (e.g., ether oxygen) improve target engagement. Synthesize analogs via reductive amination or Suzuki coupling, then test in permeability assays (Franz cells) and kinase inhibition screens .

Methodological Best Practices

- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction yields. For example, vary equivalents of phenylmethoxy precursors (1.2–2.0 eq.) and monitor progress via TLC .

- Data Reproducibility : Report solvent lot numbers, humidity levels, and equipment calibration details to minimize batch-to-batch variability .

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing (e.g., Daphnia magna assays) if environmental release is possible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.